
Assessing the Selectivity of Tilfrinib Against a
Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tilfrinib

Cat. No.: B611377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of

Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The document is

intended to assist researchers and drug development professionals in evaluating the selectivity

profile of Tilfrinib in comparison to other known kinase inhibitors targeting PTK6. While

comprehensive quantitative data from a broad kinase panel for Tilfrinib is not publicly

available, this guide summarizes the existing data on its high potency and selectivity, and

provides context through comparison with other inhibitors.

Executive Summary
Tilfrinib has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor

tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and

ovarian cancers. With a reported half-maximal inhibitory concentration (IC50) of 3.15 nM for

Brk, Tilfrinib stands out for its on-target potency.[1][2][3] Furthermore, it is consistently

described as exhibiting over 1,000-fold selectivity for Brk compared to a panel of other kinases,

indicating a favorable profile for minimizing off-target effects.[1] This guide presents a

comparison of Tilfrinib's potency with other PTK6 inhibitors and details the standard

experimental methodologies used to assess kinase inhibitor selectivity.

Data Presentation: Comparison of PTK6/Brk Kinase
Inhibitors
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The following table summarizes the in vitro potency of Tilfrinib and other selected PTK6/Brk

kinase inhibitors. This data is crucial for understanding the on-target efficacy of these

compounds.

Compound Target Kinase IC50 (nM) Notes

Tilfrinib Brk/PTK6 3.15

Potent and highly

selective inhibitor.[1]

[2][3]

Dasatinib Brk/PTK6 9

A multi-kinase inhibitor

targeting Src, Abl, and

others.

XMU-MP-2 Brk/PTK6 3.2
A potent and selective

Brk/PTK6 inhibitor.

PF-6689840 PTK6/Brk 54

A potent and selective

Type II PTK6/Brk

inhibitor.

PF-6683324 PTK6/Brk 76

A potent and selective

Type II PTK6/Brk

inhibitor.

Mandatory Visualization
Signaling Pathway of PTK6
The diagram below illustrates a simplified signaling pathway involving PTK6 (Brk). PTK6 can

be activated by various upstream signals, including growth factor receptors like EGFR. Once

activated, PTK6 phosphorylates downstream substrates, such as STAT3, leading to the

regulation of gene expression involved in cell proliferation, survival, and migration.
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Caption: Simplified PTK6 (Brk) signaling pathway and the inhibitory action of Tilfrinib.

Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase

inhibitor like Tilfrinib using a large-scale kinase panel screening platform, such as
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols
Detailed below are representative protocols for key experiments used to determine the potency

and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50
Determination)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of Tilfrinib required to inhibit 50% of Brk/PTK6 kinase

activity in a biochemical assay.

Materials:

Recombinant human Brk/PTK6 enzyme

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2

mM DTT, 0.1 mg/mL BSA)
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ATP (at a concentration near the Km for the kinase)

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

Tilfrinib (dissolved in DMSO, serially diluted)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of Tilfrinib in DMSO, and then dilute further in kinase buffer.

Add a fixed amount of Brk/PTK6 enzyme to each well of a 384-well plate, except for the

negative control wells.

Add the diluted Tilfrinib or DMSO (vehicle control) to the wells containing the enzyme.

Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at

room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each

well.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Stop the kinase reaction and measure the amount of ADP produced using a detection

reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically

involves a two-step process of terminating the kinase reaction and depleting remaining ATP,

followed by conversion of ADP to ATP and a luciferase-based detection of the newly

synthesized ATP.

Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each Tilfrinib concentration relative to the DMSO control.

Plot the percent inhibition against the logarithm of the Tilfrinib concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This protocol provides a general overview of a competitive binding assay used to determine the

selectivity of a compound against a large panel of kinases.

Objective: To assess the binding affinity of Tilfrinib against a comprehensive panel of human

kinases to determine its selectivity profile.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the immobilized ligand is quantified by qPCR of the DNA tag.

Materials:

Test compound (Tilfrinib) at a specified concentration (e.g., 1 µM)

A large panel of DNA-tagged human kinases

Immobilized active-site directed ligand on a solid support (e.g., beads)

Assay buffer

qPCR reagents

Procedure:

The test compound (Tilfrinib) is incubated with a specific DNA-tagged kinase from the

panel.

This mixture is then added to a well containing the immobilized ligand.

The plate is incubated to allow for binding competition between the test compound and the

immobilized ligand to the kinase active site.
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The beads are washed to remove unbound kinase.

The amount of kinase bound to the beads is quantified by qPCR using primers specific for

the DNA tag.

The results are typically reported as "percent of control" (%Ctrl), where the control is the

amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl

value indicates stronger binding of the test compound to the kinase.

A selectivity score can be calculated based on the number of kinases inhibited above a

certain threshold at a given concentration, providing a quantitative measure of selectivity.

Conclusion
Tilfrinib is a highly potent inhibitor of Brk/PTK6 with a reported IC50 of 3.15 nM.[1][2][3] While

quantitative data from a comprehensive kinome-wide screen is not publicly available, multiple

sources indicate a high degree of selectivity (>1000-fold) for its primary target.[1] This suggests

that Tilfrinib has a favorable therapeutic window with a reduced likelihood of off-target effects

commonly associated with less selective kinase inhibitors. For a definitive assessment of its

selectivity profile, direct experimental evaluation using a broad kinase panel, as outlined in the

provided protocols, is recommended. The information and protocols in this guide provide a

framework for researchers to understand and further investigate the selectivity of Tilfrinib and

other kinase inhibitors.
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To cite this document: BenchChem. [Assessing the Selectivity of Tilfrinib Against a Panel of
Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611377#assessing-the-selectivity-of-tilfrinib-against-
a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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